molecular formula C19H23NO2S B5672911 4-cyclohexyl-N-(4-methylphenyl)benzenesulfonamide

4-cyclohexyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B5672911
M. Wt: 329.5 g/mol
InChI Key: CNVCCFAYQTVEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves several steps, including the condensation, alkylation, and functionalization of aromatic rings. The synthesis process aims to introduce specific functional groups that enhance the compound's biological activity and selectivity. For instance, the introduction of a fluorine atom can notably increase selectivity for cyclooxygenase-2 inhibition, as demonstrated in the synthesis of 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, a compound with potential for treating inflammatory conditions (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by X-ray crystallography, providing insights into their three-dimensional arrangement and intermolecular interactions. For example, the crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, reveals weak CeH…O and CeH…N hydrogen bonds that dominate intermolecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including nucleophilic substitution and addition reactions, depending on the functional groups present. These reactions can significantly alter the compound's chemical properties and biological activity. The synthesis and bioactivity studies on new benzenesulfonamide derivatives have shown that introducing specific substituents can result in compounds with potent cytotoxic activities and potential as carbonic anhydrase inhibitors (Gul et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and development. These properties are influenced by the compound's molecular structure and the nature of its substituents. For instance, the crystal and molecular-electronic structure of sterically hindered isomeric forms of benzenesulfonamides have been investigated to understand their reactivity and potential as pharmaceutical agents (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are determined by their functional groups. These properties play a significant role in the compound's biological activity and mechanism of action. For example, the antimicrobial activity and docking study of some novel benzenesulfonamide derivatives have revealed their potential as antibacterial and antifungal agents, highlighting the importance of their chemical properties in medicinal chemistry (Ghorab et al., 2017).

properties

IUPAC Name

4-cyclohexyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15-7-11-18(12-8-15)20-23(21,22)19-13-9-17(10-14-19)16-5-3-2-4-6-16/h7-14,16,20H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVCCFAYQTVEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-(4-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.